4-Imidazol-1-YL-butylamine hydrochloride
Description
IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds containing both imidazole and amine functionalities. The primary IUPAC name is 4-imidazol-1-ylbutan-1-amine;hydrochloride, which precisely describes the structural arrangement of the molecule. Alternative IUPAC nomenclature includes 4-(1H-imidazol-1-yl)-1-butanamine hydrochloride, reflecting slight variations in naming conventions while maintaining chemical accuracy.
The compound is recognized under several synonymous names in chemical literature and databases. These include 4-IMIDAZOL-1-YL-BUTYLAMINE HYDROCHLORIDE, 1H-Imidazole-1-butanamine hydrochloride, and 4-(imidazol-1-yl)butan-1-amine hydrochloride. The systematic name 1H-Imidazole-1-butanamine, hydrochloride (1:1) emphasizes the stoichiometric relationship between the organic base and the hydrochloride salt. Additional nomenclature variations found in chemical databases include 4-imidazol-1-ylbutan-1-amine;hydrochloride and N-(4-AMINOBUTYL)IMIDAZOLE hydrochloride.
The naming conventions reflect the compound's structural organization, where the imidazole ring is connected through its nitrogen atom at position 1 to a four-carbon alkyl chain terminating in a primary amine group. The hydrochloride designation indicates the presence of a chloride anion associated with the protonated amine functionality, forming a stable salt structure that enhances solubility and handling properties in laboratory and industrial applications.
Molecular Formula and Identifiers
The molecular composition of this compound is precisely defined by its molecular formula C7H14ClN3, indicating the presence of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, and three nitrogen atoms. This formulation represents the hydrochloride salt form, where the organic base has been protonated and associated with a chloride counterion, resulting in a molecular weight of 175.66 grams per mole.
Table 1: Molecular Identifiers and Chemical Codes
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1185299-77-7 |
| PubChem Compound Identifier | 46736420 |
| Molecular Design Limited Number | MFCD11506474 |
| Simplified Molecular Input Line Entry System | C1=CN(C=N1)CCCCN.Cl |
| International Chemical Identifier | InChI=1S/C7H13N3.ClH/c8-3-1-2-5-10-6-4-9-7-10;/h4,6-7H,1-3,5,8H2;1H |
| International Chemical Identifier Key | MCKIQXNKLSOCAJ-UHFFFAOYSA-N |
The Chemical Abstracts Service registry number 1185299-77-7 serves as the definitive identifier for this compound in chemical databases and literature. The PubChem Compound Identifier 46736420 provides access to comprehensive chemical information and related compounds in the PubChem database. The Molecular Design Limited number MFCD11506474 is utilized in commercial chemical catalogs and procurement systems.
The Simplified Molecular Input Line Entry System notation C1=CN(C=N1)CCCCN.Cl provides a linear representation of the molecular structure, where the imidazole ring is represented as C1=CN(C=N1), the butyl chain as CCCC, the terminal amine as N, and the chloride ion as .Cl. This notation facilitates computational analysis and database searching. The International Chemical Identifier provides a standardized method for representing the compound's connectivity and stereochemistry, while the International Chemical Identifier Key offers a fixed-length hash representation for efficient database indexing.
Isomerism and Tautomerism
The imidazole ring system in this compound exhibits significant tautomeric behavior that influences the compound's chemical and biological properties. Research has demonstrated that imidazole compounds exist in multiple tautomeric forms, with the distribution between these forms being highly dependent on environmental factors such as pH, temperature, and molecular context.
The fundamental tautomeric equilibrium in imidazole involves the migration of a proton between the two nitrogen atoms in the ring, designated as N-1 and N-3 positions. Studies using quantum chemical methods have revealed that the tautomeric ratio in imidazole derivatives follows the relationship log(/) = 4 × σm, where σm represents the meta substituent constant. For electron-withdrawing substituents, the 1,4-tautomer typically predominates due to inductive effects that stabilize this form.
Table 2: Tautomeric Forms and Stability Factors
| Tautomeric Form | Designation | Relative Stability | Key Stabilizing Factors |
|---|---|---|---|
| N-1 Protonated | τ (tau) | Higher | Inductive effects from substituents |
| N-3 Protonated | π (pi) | Lower | Steric interactions |
| Neutral N-1 | N1-H | Variable | Environmental pH |
| Neutral N-3 | N3-H | Variable | Hydrogen bonding patterns |
Computational studies using density functional theory methods have provided detailed insights into the energetic differences between tautomeric forms. The energy difference between tautomers can be substantial, with calculations showing differences of 6.0 kilocalories per mole or more depending on the specific substituent pattern and environmental conditions. For this compound, the protonated state at physiological pH stabilizes the compound and reduces tautomeric interconversion rates compared to the neutral forms.
The tautomeric behavior of the imidazole ring significantly impacts the compound's interaction with biological targets and its chemical reactivity. Nuclear magnetic resonance studies have demonstrated that carbon-13 chemical shifts of the imidazole ring carbons are sensitive indicators of tautomeric distribution, with specific chemical shift patterns corresponding to different tautomeric forms. The carbon at position 2 of the imidazole ring shows particularly pronounced chemical shift variations between tautomeric states, making it a valuable probe for tautomeric analysis.
Environmental factors play crucial roles in determining tautomeric equilibria. pH variations significantly influence the protonation state of both the imidazole nitrogen atoms and the terminal amine group. At acidic pH values, both nitrogen functionalities become protonated, while at basic pH values, deprotonation occurs preferentially at different sites depending on their relative basicity. The pKa values for the individual tautomers have been determined through careful pH titration studies combined with nuclear magnetic resonance spectroscopy, revealing microscopic pKa values of 6.73 for the N-1 protonated tautomer and 6.12 for the N-3 protonated tautomer.
Temperature effects on tautomeric equilibria involve both thermodynamic and kinetic considerations. Higher temperatures generally increase the rate of tautomeric interconversion while potentially shifting equilibrium positions based on the relative enthalpies and entropies of the different forms. Solvent effects also contribute significantly to tautomeric stability, with polar protic solvents stabilizing different tautomers through specific hydrogen bonding interactions compared to aprotic or nonpolar environments.
Properties
IUPAC Name |
4-imidazol-1-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c8-3-1-2-5-10-6-4-9-7-10;/h4,6-7H,1-3,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIQXNKLSOCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-77-7 | |
| Record name | 1H-Imidazole-1-butanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
N-Alkylation of Imidazole with Haloalkylamine Precursors
The core step is the N-alkylation of imidazole at the N1 position with a 4-halobutylamine derivative or a protected equivalent. Common alkylating agents include:
- 4-chlorobutylamine or its protected esters.
- 4-bromobutylamine derivatives.
- Haloalkyl esters such as tert-butyl or benzyl esters of 4-halobutylamine.
The reaction is typically carried out under basic conditions to deprotonate the imidazole nitrogen, enhancing nucleophilicity. Bases such as potassium carbonate or sodium hydride are used. Solvents vary from polar aprotic (e.g., dimethylformamide) to solvent-free conditions to minimize environmental impact.
Protection and Deprotection Steps
To avoid side reactions and improve yields, the amino group in the alkyl chain is often protected as a tert-butyl carbamate or ester during alkylation. After the N-alkylation step, the protecting group is removed by acidic hydrolysis or catalytic hydrogenation:
- Acidic hydrolysis with hydrochloric acid or trifluoroacetic acid.
- Catalytic hydrogenation in the presence of palladium on carbon (Pd/C) for benzyl protecting groups.
Formation of Hydrochloride Salt
The free 4-imidazol-1-yl-butylamine is converted into its hydrochloride salt by treatment with hydrochloric acid, either in solution or by passing dry HCl gas. This step improves the compound's stability, crystallinity, and ease of handling.
Representative Experimental Procedures and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkylation | Imidazole + 4-chlorobutylamine (protected) + K2CO3, DMF, 60-80°C, 12 h | 70-85 | Careful control of temperature avoids side reactions |
| Deprotection (acid hydrolysis) | 1 M HCl, reflux, 4 h | 90-95 | Complete removal of protecting group |
| Hydrochloride salt formation | HCl gas or HCl aqueous solution, room temp | >95 | Formation of crystalline hydrochloride salt |
Example from Literature
A solvent-free N-alkylation method was reported for imidazole derivatives, demonstrating environmentally benign conditions and good yields. The process involved reacting imidazole with tert-butyl chloroacetate under base catalysis, followed by hydrolysis and acid treatment to yield the hydrochloride salt. This approach can be adapted for 4-imidazol-1-yl-butylamine hydrochloride using analogous haloalkyl precursors.
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Environmental Impact |
|---|---|---|---|
| Solvent-free N-alkylation | Green chemistry, reduced solvent use | Requires precise temperature control | Low |
| Use of protected esters | High selectivity, good yield | Additional steps for protection/deprotection | Moderate due to reagents used |
| Direct alkylation with haloalkylamine | Simpler, fewer steps | Possible side reactions, lower yield | Moderate to high depending on solvents |
| Catalytic hydrogenation for deprotection | Mild conditions, clean reaction | Requires catalyst handling | Low to moderate |
Research Findings and Optimization Notes
- The use of tert-butyl protecting groups allows for mild acid hydrolysis, avoiding harsh conditions that may degrade the imidazole ring.
- Solvent-free protocols reduce waste and improve safety but require careful control of reaction parameters to maintain yield.
- Hydrochloride salt formation is best performed post-deprotection to maximize purity and crystallinity.
- Industrial scale-up favors routes with fewer steps and minimal use of hazardous reagents, as noted in patent literature for related imidazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-Imidazol-1-YL-butylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry
4-Imidazol-1-YL-butylamine hydrochloride serves as a building block for synthesizing more complex molecules. Its imidazole structure is pivotal in creating derivatives that can be utilized in various chemical reactions.
| Application Area | Description |
|---|---|
| Synthesis | Used to create novel compounds with potential biological activity. |
| Catalysis | Acts as a catalyst in organic reactions due to its ability to stabilize transition states. |
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and receptor binding. It has been shown to interact with various enzymes, influencing their activity and modulating cellular functions.
Biochemical Interactions:
- Enzyme Modulation: It interacts with proteases and kinases, affecting their catalytic functions.
- Cell Signaling: Influences pathways such as MAPK, impacting gene expression and metabolic processes.
Medicine
The therapeutic potential of this compound is being explored in treating various diseases, including infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.
Case Study:
- Cancer Research: Studies have indicated that imidazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
| Disease Targeted | Mechanism of Action |
|---|---|
| Cancer | Inhibition of cell proliferation through signaling modulation. |
| Infections | Potential antimicrobial properties due to enzyme inhibition. |
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new chemical entities with desired biological activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Imidazol-1-YL-butylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazole-alkylamine hydrochlorides , which are characterized by an imidazole ring connected to an amine group via alkyl chains. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Alkyl Chain Length | Hydrochloride Form | Key Differences/Applications |
|---|---|---|---|---|---|
| 4-Imidazol-1-YL-butylamine hydrochloride | 1185299-77-7 | C₇H₁₃N₃·2HCl | 4 carbons | Dihydrochloride | Longest chain; potential CNS activity |
| Histamine dihydrochloride | 56-92-8 | C₅H₉N₃·2HCl | 2 carbons | Dihydrochloride | Endogenous H1/H2 receptor ligand |
| (4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride | 179873-45-1 | C₁₀H₁₂N₃·HCl | Phenyl group | Monohydrochloride | Aromatic backbone; higher lipophilicity |
| N-Methyl-4-(1-imidazolyl)benzylamine | 7164-98-9 | C₁₁H₁₃N₃·HCl | Benzyl group | Monohydrochloride | Methylated amine; enhanced stability |
Structural Variations and Functional Implications
- Chain Length: The butylamine chain in this compound provides greater flexibility and lipophilicity compared to histamine’s ethylamine chain.
- Aromatic vs.
- Hydrochloride Salts: While most analogs are mono-hydrochlorides, 4-Imidazol-1-YL-butylamine and histamine form dihydrochlorides, improving water solubility for intravenous formulations .
Pharmacological and Industrial Relevance
- Histamine dihydrochloride is a benchmark for studying allergic responses and gastric acid secretion, leveraging its short ethyl chain for rapid receptor interaction .
- Aromatic analogs like 179873-45-1 are explored in coordination polymers (e.g., metal-organic frameworks) due to their rigid backbones .
Biological Activity
Overview
4-Imidazol-1-YL-butylamine hydrochloride is a chemical compound with the molecular formula C7H14ClN3. As a derivative of imidazole, it exhibits a range of biological activities through interactions with various biomolecules, including enzymes and proteins. This article delves into its mechanisms of action, biochemical properties, cellular effects, and applications in scientific research.
Target Interactions
The compound interacts with multiple biological targets, influencing various biochemical pathways. Imidazole derivatives are known to modulate enzyme activity by binding to active sites, thereby affecting catalytic functions. Notably, this compound has shown interactions with proteases and kinases, which are crucial in cellular signaling and metabolic processes.
Biochemical Pathways
The compound's activity is linked to its ability to influence signaling pathways such as the MAPK pathway. By modulating these pathways, it can alter gene expression and affect cellular metabolism. The binding of this compound to specific biomolecules can lead to conformational changes in target proteins, further modifying their activity.
This compound plays a significant role in various biochemical reactions. It is involved in:
- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes by binding to their active sites.
- Gene Expression Modulation : It influences transcription factors and other regulatory proteins, impacting gene expression levels.
- Cell Signaling : The compound affects cell signaling pathways, leading to alterations in metabolic processes.
Cellular Effects
The biological activity of this compound extends to various cellular functions:
- Influence on Cell Function : It impacts cell signaling pathways and gene expression.
- Temporal Effects : The stability of the compound can change over time in laboratory settings, affecting its long-term cellular effects. Research indicates that while it remains stable under certain conditions, its activity may diminish due to degradation over time.
- Subcellular Localization : The localization of this compound within cells is critical for its function. It can target specific organelles or compartments, such as the nucleus, where it may interact with nuclear proteins.
Research Applications
This compound has been explored for various applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex molecules |
| Biology | Investigated for enzyme inhibition and receptor binding |
| Medicine | Explored for therapeutic potential against infections and cancer |
| Industry | Utilized in the production of pharmaceuticals and agrochemicals |
Case Studies
Recent studies have highlighted the potential of imidazole-based compounds in therapeutic settings:
- Enzyme Interaction Studies : Research indicates that this compound can serve as a competitive inhibitor for specific enzymes involved in cancer progression.
- Cellular Assays : In vitro assays demonstrated that this compound influences the viability of cancer cell lines by modulating key signaling pathways associated with cell survival and apoptosis .
Q & A
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
